molecular formula C20H20N2O3S B2939437 2-((4-(2-(Benzylthio)acetamido)but-2-yn-1-yl)oxy)benzamide CAS No. 1421525-60-1

2-((4-(2-(Benzylthio)acetamido)but-2-yn-1-yl)oxy)benzamide

Cat. No.: B2939437
CAS No.: 1421525-60-1
M. Wt: 368.45
InChI Key: HAAYUZXDUVXRLU-UHFFFAOYSA-N
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Description

2-((4-(2-(Benzylthio)acetamido)but-2-yn-1-yl)oxy)benzamide is a complex organic compound that has garnered attention in scientific research due to its potential therapeutic applications. This compound features a benzamide core with a benzylthioacetamido group and a but-2-yn-1-yl linkage, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(2-(Benzylthio)acetamido)but-2-yn-1-yl)oxy)benzamide typically involves multiple steps:

    Formation of Benzylthioacetamide: This step involves the reaction of benzyl chloride with thioacetamide under basic conditions to form benzylthioacetamide.

    Alkyne Formation: The next step involves the formation of the but-2-yn-1-yl group through a coupling reaction, often using palladium-catalyzed cross-coupling reactions.

    Coupling with Benzamide: The final step involves coupling the benzylthioacetamido and but-2-yn-1-yl groups with benzamide under suitable conditions, often involving the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-((4-(2-(Benzylthio)acetamido)but-2-yn-1-yl)oxy)benzamide can undergo various types of chemical reactions:

    Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The alkyne group can be reduced to form alkenes or alkanes.

    Substitution: The amide and benzylthio groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) and lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alkenes and alkanes.

    Substitution: Various substituted amides and thioethers.

Scientific Research Applications

2-((4-(2-(Benzylthio)acetamido)but-2-yn-1-yl)oxy)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((4-(2-(Benzylthio)acetamido)but-2-yn-1-yl)oxy)benzamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes and receptors involved in cellular signaling pathways.

    Pathways Involved: The compound may inhibit or modulate the activity of enzymes, leading to altered cellular functions and therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-(2-(Cyclopentylthio)acetamido)but-2-yn-1-yl)oxy)benzamide
  • 2-((4-(2-(m-Tolyl)acetamido)but-2-yn-1-yl)oxy)benzamide

Uniqueness

2-((4-(2-(Benzylthio)acetamido)but-2-yn-1-yl)oxy)benzamide is unique due to its specific benzylthioacetamido group, which imparts distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

IUPAC Name

2-[4-[(2-benzylsulfanylacetyl)amino]but-2-ynoxy]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3S/c21-20(24)17-10-4-5-11-18(17)25-13-7-6-12-22-19(23)15-26-14-16-8-2-1-3-9-16/h1-5,8-11H,12-15H2,(H2,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAAYUZXDUVXRLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCC(=O)NCC#CCOC2=CC=CC=C2C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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